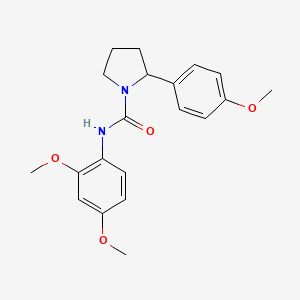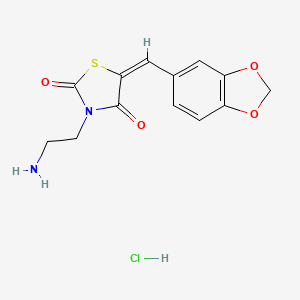![molecular formula C26H22BrN3O B6086375 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as BPIQ, is a synthetic compound that has been extensively researched for its potential applications in medicinal chemistry. BPIQ belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves the inhibition of DNA synthesis and cell division in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit potent anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential application is its use in combination therapy with other anticancer drugs to enhance their efficacy. Another potential direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential applications in other scientific fields.
Synthesemethoden
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline can be synthesized by the reaction of 3-bromoaniline with 4-phenylpiperazine followed by the reaction with 2-carbomethoxy-4-chloroquinoline. The reaction takes place in the presence of a base and a solvent, which can be either ethanol or dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O/c27-20-8-6-7-19(17-20)25-18-23(22-11-4-5-12-24(22)28-25)26(31)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOYMOFLYKZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6086306.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6086313.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B6086320.png)
![N-(2,5-dimethylphenyl)-2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6086326.png)
![2-({4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B6086343.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)